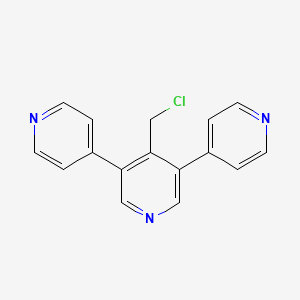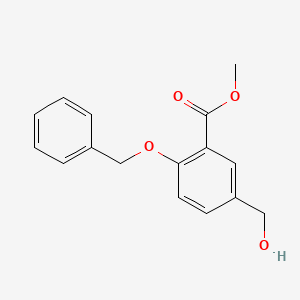
3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol: is an organic compound with the molecular formula C8H17NO It is a derivative of propanol, featuring an amino group, a methyl group, and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylcyclopropylcarboxylic acid and 2-amino-2-methylpropan-1-ol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols, depending on the reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the synthesis of chiral compounds due to its unique stereochemistry.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the cyclopropyl group can provide steric hindrance, influencing the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions.
Comparación Con Compuestos Similares
2-Amino-2-methylpropan-1-ol: Similar structure but lacks the cyclopropyl group.
3-Amino-2-methylpropan-1-ol: Similar structure but lacks the cyclopropyl group.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Contains a pyrrolidine ring instead of a cyclopropyl group.
Uniqueness:
- The presence of the cyclopropyl group in 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol imparts unique steric and electronic properties, making it distinct from other similar compounds.
- The combination of the amino, methyl, and cyclopropyl groups provides a unique set of chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
3-amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-5-3-7(5)8(10)6(2)4-9/h5-8,10H,3-4,9H2,1-2H3 |
Clave InChI |
UHYOAZPGGHWQCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)
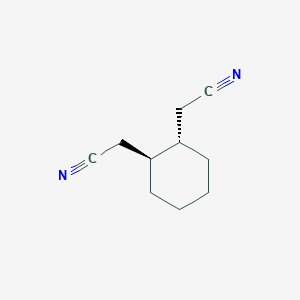
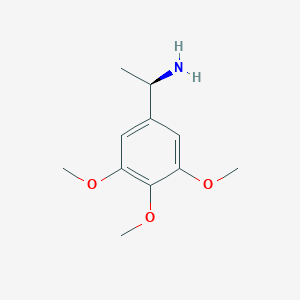
phosphanium bromide](/img/structure/B13151309.png)
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)
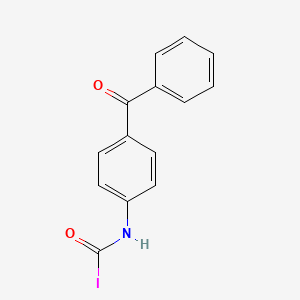
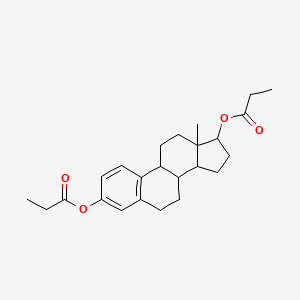
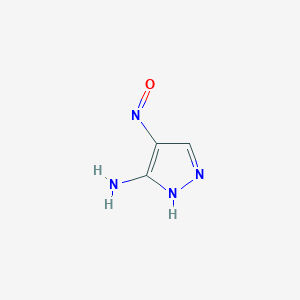
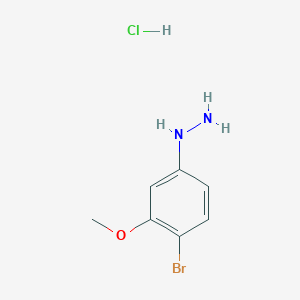
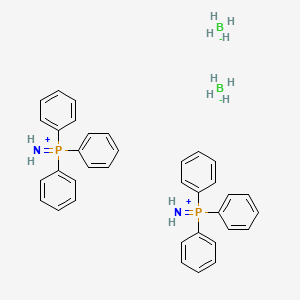
![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)

